(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol
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Overview
Description
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol is a chemical compound with a unique structure that includes a pyran ring with hydroxyl and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol can be achieved through several synthetic routes. One common method involves the use of Diels-Alder reactions followed by oxidation and reduction steps. The reaction conditions typically include the use of catalysts such as Lewis acids and bases to facilitate the formation of the pyran ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce various diols.
Scientific Research Applications
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a substrate in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, facilitating binding and subsequent biochemical effects. The compound may modulate specific pathways by inhibiting or activating enzymes, leading to various physiological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol include other pyran derivatives and diols with similar structural features. Examples include:
- This compound analogs with different substituents on the pyran ring.
- Other dihydropyran compounds with hydroxyl groups in different positions.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both hydroxyl and hydroxymethyl groups
Properties
Molecular Formula |
C6H10O4 |
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Molecular Weight |
146.14 g/mol |
IUPAC Name |
(2R,3S,4S)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol |
InChI |
InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5+,6-/m0/s1 |
InChI Key |
YVECGMZCTULTIS-JKUQZMGJSA-N |
Isomeric SMILES |
C1=CO[C@@H]([C@H]([C@H]1O)O)CO |
Canonical SMILES |
C1=COC(C(C1O)O)CO |
Origin of Product |
United States |
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